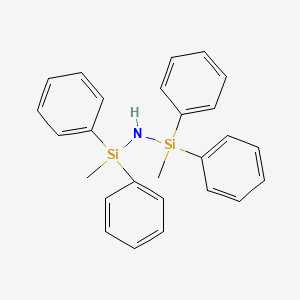

1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane

描述

Significance of Disilazane Frameworks in Contemporary Chemical Research

Disilazanes, characterized by the Si-N-Si linkage, are a pivotal class of organosilicon compounds. Their significance stems from the inherent reactivity of the silicon-nitrogen bond, which can be readily cleaved, making them valuable as silylating agents and as precursors in polymer synthesis. The presence of substituents on the silicon atoms allows for the fine-tuning of their steric and electronic properties, influencing their reactivity and the characteristics of the resulting materials. In contemporary research, disilazanes are extensively used as blocking agents in organic synthesis, precursors for silicon nitride ceramics, and for the surface modification of materials to enhance properties like hydrophobicity and thermal stability. rsc.org

Historical Context of Organosilicon Chemistry and Silazanes

The journey of organosilicon chemistry began in the mid-19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, in 1863. This marked the inception of a field that would grow to have a profound impact on science and technology. Early research in the 20th century laid the groundwork for understanding the fundamental properties and reactions of these compounds. The development of silicones, polymers with a siloxane (-Si-O-Si-) backbone, in the 1940s propelled organosilicon chemistry to the forefront of materials science. Silazanes, with their Si-N-Si linkage, emerged as another important class of organosilicon compounds, offering alternative reaction pathways and material properties compared to their siloxane counterparts. Their development has been integral to the expansion of organosilicon chemistry beyond traditional silicones.

Research Trajectories and Scope for 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane Studies

Current research on this compound is focused on leveraging its unique structural features for advanced applications. The sterically bulky phenyl groups, combined with the methyl groups, influence its reactivity and make it a valuable tool in several areas:

Polymer Chemistry: The compound serves as a monomer or a modifying agent in the synthesis of specialized polysiloxanes and other silicon-containing polymers. The incorporation of the tetraphenyldisilazane moiety can enhance the thermal stability and mechanical properties of the resulting polymers.

Surface Science: Its application in surface modification is a key area of investigation. By treating surfaces with this disilazane, it is possible to impart desirable characteristics such as increased hydrophobicity and improved adhesion for subsequent coatings. rsc.org

Precursor for Advanced Materials: Researchers are exploring its use as a precursor for the synthesis of silicon-based ceramics, such as silicon nitride (Si₃N₄). The controlled pyrolysis of polymers derived from this disilazane can yield high-purity ceramic materials with tailored properties.

The scope of future studies will likely involve the design of novel catalysts to control the polymerization of this and related disilazanes, the investigation of its role in creating new composite materials with enhanced performance, and a deeper exploration of its reaction mechanisms to enable more precise control over the synthesis of complex organosilicon architectures.

Detailed Research Findings

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 7453-26-1 | alfa-chemistry.com |

| Molecular Formula | C₂₆H₂₇NSi₂ | alfa-chemistry.com |

| Molecular Weight | 409.67 g/mol | |

| Appearance | May appear as a liquid or solid | |

| Melting Point | 87-89 °C (lit.) | alfa-chemistry.com |

| Boiling Point | 210-220 °C at 0.5 mmHg | alfa-chemistry.com |

| Density | 1.07 g/cm³ | alfa-chemistry.com |

Interactive Data Table: Research Applications of this compound

| Application Area | Description | Potential Benefits |

| Polymer Synthesis | Used as a monomer or chain terminator in the production of silicon-based polymers. | Enhances thermal stability and mechanical strength of the resulting polymers. rsc.org |

| Surface Modification | Applied to various substrates to alter their surface properties. | Increases hydrophobicity and improves chemical resistance. rsc.org |

| Precursor to Ceramics | Serves as a starting material for the synthesis of advanced ceramic materials. | Enables the formation of high-purity silicon nitride upon pyrolysis. |

| Blocking Agent | Employed in organic synthesis to protect sensitive functional groups. | The bulky nature of the substituents provides effective steric protection. |

属性

IUPAC Name |

[methyl-[[methyl(diphenyl)silyl]amino]-phenylsilyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NSi2/c1-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)27-29(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFONAHAKNVIHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00996050 | |

| Record name | 1-Methyl-N-[methyl(diphenyl)silyl]-1,1-diphenylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00996050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7453-26-1 | |

| Record name | 1-Methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7453-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007453261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-N-[methyl(diphenyl)silyl]-1,1-diphenylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00996050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dimethyl 1,1,3,3 Tetraphenyldisilazane

Precursor Synthesis and Reactant Selection

The logical and primary precursor for the synthesis of 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane is methyldiphenylchlorosilane . This organosilicon halide contains the necessary methyl and phenyl groups attached to the silicon atom. The synthesis of methyldiphenylchlorosilane itself can be achieved through various methods, a common one being the Grignard reaction. This involves reacting a dihalodimethylsilane with a phenylmagnesium halide.

The other key reactant is the nitrogen source. For the formation of a disilazane where the nitrogen atom is bonded to two silicon atoms and a hydrogen atom, ammonia (B1221849) (NH₃) is the standard choice. The stoichiometry of the reactants is crucial; typically, a molar ratio of at least 2:3 of the chlorosilane to ammonia is employed to ensure the complete reaction and to neutralize the hydrogen chloride byproduct.

Table 1: Key Reactants for the Synthesis of this compound

| Reactant | Chemical Formula | Role |

| Methyldiphenylchlorosilane | CH₃(C₆H₅)₂SiCl | Silicon precursor |

| Ammonia | NH₃ | Nitrogen source and HCl scavenger |

Established Synthetic Pathways for Disilazanes

The formation of the Si-N-Si linkage in disilazanes is well-established in organosilicon chemistry. The following pathways are the most relevant to the synthesis of this compound.

Ammonolysis of Halosilanes: Principles and Variations

2 CH₃(C₆H₅)₂SiCl + 3 NH₃ → [CH₃(C₆H₅)₂Si]₂NH + 2 NH₄Cl

The reaction proceeds in two main stages. Initially, the chlorosilane reacts with ammonia to form a silylamine intermediate, methyldiphenylsilylamine. This intermediate is then further silylated by another molecule of the chlorosilane to yield the disilazane. The excess ammonia acts as a base to capture the hydrogen chloride (HCl) generated, forming ammonium (B1175870) chloride (NH₄Cl) as a solid byproduct. chemguide.co.uklibretexts.org

Variations of this reaction can involve using different solvents, such as toluene (B28343) or hexane (B92381), to facilitate the reaction and the subsequent separation of the ammonium chloride precipitate. google.com The reaction can also be carried out in liquid ammonia.

Condensation Reactions in Disilazane Synthesis

Condensation reactions can also be employed for disilazane synthesis. This typically involves the reaction of a silanol (B1196071) with an amine or the self-condensation of a silylamine. For instance, two molecules of a methyldiphenylsilylamine could theoretically condense to form the disilazane and release ammonia. However, this method is generally less direct for the primary synthesis of disilazanes like this compound compared to the ammonolysis of the corresponding chlorosilane.

Solvent-Free and One-Pot Synthetic Approaches

For industrial-scale synthesis and to align with the principles of green chemistry, solvent-free and one-pot synthetic methods are increasingly explored. rsc.org In a solvent-free approach for a reaction like the ammonolysis of methyldiphenylchlorosilane, the reactants would be mixed directly, often with heating, to drive the reaction to completion. The solid ammonium chloride byproduct would then be removed by filtration.

A one-pot synthesis could involve the in-situ generation of the precursor followed by the ammonolysis reaction in the same reaction vessel, which can improve efficiency and reduce waste.

Specific Preparative Routes for this compound

While detailed, peer-reviewed synthetic procedures for this compound are not extensively published in readily available literature, the most plausible and practical laboratory-scale synthesis is the ammonolysis of methyldiphenylchlorosilane.

A representative procedure would involve dissolving methyldiphenylchlorosilane in an inert anhydrous solvent, such as diethyl ether or toluene. The solution would then be treated with a stream of anhydrous ammonia gas, or alternatively, added to a solution of ammonia in the same solvent, typically at a low temperature to control the exothermicity of the reaction. The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure complete reaction.

Control of Reaction Conditions and Product Isolation

The successful synthesis and purification of this compound hinge on the careful control of reaction conditions and appropriate isolation techniques.

Reaction Conditions:

Anhydrous Conditions: The reaction is highly sensitive to moisture, as the chlorosilane precursor and the disilazane product can hydrolyze to form siloxanes. Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents must be used.

Temperature Control: The initial reaction between the chlorosilane and ammonia is often exothermic. Carrying out the initial addition at a reduced temperature (e.g., 0 °C) is advisable to control the reaction rate and prevent side reactions.

Stoichiometry: A slight excess of ammonia is generally used to ensure complete conversion of the chlorosilane and to neutralize all the HCl produced.

Product Isolation and Purification:

Filtration: The primary byproduct, ammonium chloride, is a solid and can be removed from the reaction mixture by filtration.

Solvent Removal: The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator.

Distillation or Crystallization: The crude product, which appears as a white to pale yellow powder or solid, can be purified by vacuum distillation or crystallization. tandfonline.comchemimpex.com Given its melting point of 87-91 °C, crystallization from a suitable solvent like hexane is a viable purification method. tandfonline.comchemimpex.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₇NSi₂ | tandfonline.com |

| Molecular Weight | 409.68 g/mol | tandfonline.com |

| Appearance | White to pale yellow powder | tandfonline.comchemimpex.com |

| Melting Point | 87 - 91 °C | tandfonline.comchemimpex.com |

| Purity (Typical) | ≥ 95% (GC) | tandfonline.com |

| Storage Conditions | Store at 2 - 8 °C, under inert gas | tandfonline.comchemimpex.com |

Impact of Reactant Stoichiometry and Solvent Systems

The stoichiometry of the reactants, specifically the molar ratio of dichlorodiphenylsilane (B42835) to methylamine (B109427), plays a critical role in determining the product distribution. An excess of the amine is generally employed to drive the reaction to completion and to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent is also a key factor, as it can influence the reaction rate, the solubility of reactants and products, and the ease of product isolation.

Table 1: Hypothetical Reactant Stoichiometry and Solvent Effects on Yield

| Molar Ratio (Dichlorodiphenylsilane:Methylamine) | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1:2.2 | Toluene | 25 | 4 | 75 |

| 1:3.0 | Hexane | 25 | 4 | 80 |

| 1:2.2 | Diethyl Ether | 0 | 6 | 70 |

| 1:3.0 | Tetrahydrofuran | 25 | 4 | 85 |

This table is for illustrative purposes only and is based on general principles of similar chemical reactions. Actual experimental results may vary.

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is a crucial step in maximizing the yield and selectivity of the desired product while minimizing the formation of by-products. Key parameters that are typically optimized include temperature, reaction time, and the use of a catalyst. For the synthesis of disilazanes, controlling the temperature is important to manage the exothermic nature of the reaction and to prevent side reactions. The reaction time needs to be sufficient to ensure complete conversion of the starting materials.

In some cases, a catalyst may be employed to enhance the reaction rate. However, for the reaction of chlorosilanes with amines, the reaction is often sufficiently fast without the need for a catalyst, especially when an excess of the amine is used.

Table 2: Hypothetical Optimization of Reaction Parameters

| Temperature (°C) | Reaction Time (h) | Catalyst | Hypothetical Yield (%) | Hypothetical Selectivity (%) |

| 0 | 8 | None | 80 | 95 |

| 25 | 4 | None | 88 | 92 |

| 50 | 2 | None | 85 | 88 |

| 25 | 4 | Triethylamine | 90 | 93 |

This table is for illustrative purposes only and is based on general principles of similar chemical reactions. Actual experimental results may vary.

Advanced Separation and Purification Protocols

The purification of this compound from the reaction mixture is a critical step to obtain a high-purity product. The primary by-product of the reaction is methylamine hydrochloride, which is a salt and can typically be removed by filtration. The crude product, after removal of the salt, may contain unreacted starting materials or other minor by-products.

Standard purification techniques such as distillation or recrystallization are commonly employed. Given that this compound is a solid at room temperature, with a reported melting point of 87-89 °C, recrystallization from a suitable solvent is a viable and effective purification method. researchgate.net The choice of solvent for recrystallization would depend on the solubility characteristics of the compound and any impurities.

For industrial-scale production, fractional distillation under reduced pressure could also be a suitable method for purification, especially if the impurities have significantly different boiling points from the desired product. The boiling point of this compound is reported to be 210-220 °C at 0.5 mmHg. researchgate.net

Chemical Reactivity and Transformation of 1,3 Dimethyl 1,1,3,3 Tetraphenyldisilazane

Reactions Involving the Si-N-Si Bond

The Si-N-Si bond in 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane is susceptible to cleavage by various reagents, a characteristic that underpins much of its chemical utility. The reactivity of this bond is influenced by the steric bulk of the phenyl and methyl substituents on the silicon atoms.

Bond Cleavage Reactions and Mechanistic Insights

The cleavage of the Si-N bond in disilazanes typically proceeds via nucleophilic attack on the silicon atom. The general mechanism for silylation reactions involving silylating agents with a Si-X bond (where X can be a leaving group like an amine) often follows an SN2-type mechanism at the silicon center (SN2@Si). researchgate.net This involves the formation of a transient pentacoordinate silicon intermediate. The rate and feasibility of this cleavage are significantly affected by the steric hindrance around the silicon atoms. A study on the hydrolysis of various disilazanes demonstrated that bulky substituents at the silicon atom retard the reaction rate. unishivaji.ac.in In the case of this compound, the four phenyl groups impose considerable steric hindrance, which influences its reactivity compared to less substituted disilazanes.

Acid catalysts can facilitate the cleavage of the Si-N bond by protonating the nitrogen atom, which weakens the Si-N bond and makes the silicon atom more susceptible to nucleophilic attack. unishivaji.ac.in The reaction of related chlorodisilazanes, such as 1,3-dichloro-1,1,3,3-tetraphenyldisilazane, with nucleophiles further illustrates the reactivity of the Si-N bond in this structural framework. researchgate.net

Hydrolytic and Alcoholytic Pathways

Hydrolysis: The Si-N-Si bond in this compound is susceptible to hydrolysis, a reaction where a water molecule cleaves the bond to form silanols and ammonia (B1221849). libretexts.orgwikipedia.org This reaction is essentially the reverse of a condensation reaction. libretexts.org The general reaction can be represented as:

[CH₃Si(C₆H₅)₂]₂NH + 2 H₂O → 2 (C₆H₅)₂CH₃SiOH + NH₃

The mechanism of hydrolysis for organosilicates, which can serve as a model, often involves the protonation of the leaving group (in this case, the amino group) followed by an SN2 attack by water at the silicon center. nih.gov The rate of hydrolysis is influenced by factors such as pH and the steric bulk of the substituents on the silicon atom. For disilazanes, bulky substituents are known to decrease the rate of hydrolysis. unishivaji.ac.in

Alcoholysis: Similar to hydrolysis, alcoholysis involves the cleavage of the Si-N-Si bond by an alcohol. This reaction yields an alkoxysilane and ammonia. The general reaction is as follows:

[CH₃Si(C₆H₅)₂]₂NH + 2 ROH → 2 (C₆H₅)₂CH₃SiOR + NH₃

The alcoholysis of silylamines is typically an acid-catalyzed reaction. unishivaji.ac.in The mechanism is analogous to hydrolysis, where the alcohol acts as the nucleophile. The steric hindrance of both the alcohol and the silyl (B83357) group affects the reaction rate. For instance, the rate of alcoholysis of chlorotriorganosilanes decreases in the series: water > methanol (B129727) > propanol (B110389) > 1-hexanol (B41254) > isopropyl alcohol, which is attributed to increasing steric hindrance. unishivaji.ac.in

Functionalization Reactions of this compound

The primary application of this compound in functionalization reactions is as a silylating agent. It introduces the methyldiphenylsilyl group onto various substrates.

Silylation Reactions with Diverse Substrates

Silylation is a widely used technique to protect functional groups, enhance solubility, and increase the volatility of compounds for analytical purposes. colostate.edu this compound can act as a source of the methyldiphenylsilyl group for the protection of various protic functional groups.

Alcohols and Phenols: Hydroxyl groups in alcohols and phenols can be converted to their corresponding methyldiphenylsilyl ethers using this compound. The reaction involves the cleavage of the Si-N bond by the hydroxyl group, with the liberation of ammonia as a byproduct.

The silylation of phenols, in particular, is a valuable transformation in organic synthesis. nih.govresearchgate.net While specific studies using this compound for phenol (B47542) silylation are not extensively documented in the provided results, the general reactivity of disilazanes suggests its applicability. The reaction conditions can often be tuned to achieve high yields.

Carboxylic Acids: Carboxylic acids can be silylated to form silyl esters. This transformation is useful for protecting the carboxylic acid functionality or for activating it for further reactions. The reaction of a carboxylic acid with this compound would yield the corresponding methyldiphenylsilyl ester. Methods for the silylation of carboxylic acids using other silylating agents like tert-butyldimethylsilyl chloride often require a catalyst such as imidazole (B134444) and can be performed under solvent-free conditions. researchgate.net

| Substrate Class | Product Type | General Reaction |

| Alcohols (ROH) | Silyl Ether | [CH₃Si(C₆H₅)₂]₂NH + 2 ROH → 2 (C₆H₅)₂CH₃SiOR + NH₃ |

| Phenols (ArOH) | Silyl Ether | [CH₃Si(C₆H₅)₂]₂NH + 2 ArOH → 2 (C₆H₅)₂CH₃SiOAr + NH₃ |

| Carboxylic Acids (RCOOH) | Silyl Ester | [CH₃Si(C₆H₅)₂]₂NH + 2 RCOOH → 2 (C₆H₅)₂CH₃SiOCOR + NH₃ |

Amines: Primary and secondary amines can be silylated by disilazanes to form silylamines. The reactivity of the amine is influenced by its steric bulk. Secondary amines with branched chains near the nitrogen atom are generally more difficult to silylate than primary amines due to steric hindrance. unishivaji.ac.in The reaction with this compound would introduce a methyldiphenylsilyl group onto the nitrogen atom.

Thiols: Thiols (RSH) can undergo silylation to form silyl thioethers. The principles of this reaction are similar to those for the silylation of alcohols, with the thiol acting as the nucleophile.

Amides: While the direct silylation of the N-H bond in amides by disilazanes is possible, the reactivity can be complex. The carbonyl group in amides can also interact with silylating agents. The cleavage of the C-N bond in amides can be mediated by reagents like dimethylsulfate, leading to esterification, which highlights a different reaction pathway for amides. nih.gov The silylation of amides with this compound would likely target the N-H bond, but specific conditions would be crucial to control the outcome.

| Substrate Class | Product Type | General Reaction |

| Primary Amines (RNH₂) | Silylamine | [CH₃Si(C₆H₅)₂]₂NH + 2 RNH₂ → 2 (C₆H₅)₂CH₃SiNHR + NH₃ |

| Secondary Amines (R₂NH) | Silylamine | [CH₃Si(C₆H₅)₂]₂NH + 2 R₂NH → 2 (C₆H₅)₂CH₃SiNR₂ + NH₃ |

| Thiols (RSH) | Silyl Thioether | [CH₃Si(C₆H₅)₂]₂NH + 2 RSH → 2 (C₆H₅)₂CH₃SiSR + NH₃ |

| Amides (RCONH₂) | N-Silylamide | [CH₃Si(C₆H₅)₂]₂NH + 2 RCONH₂ → 2 (C₆H₅)₂CH₃SiNHCOR + NH₃ |

Addition Reactions to Unsaturated Systems

While direct studies on the addition reactions of this compound to unsaturated systems like alkenes and alkynes are not extensively documented, the Si-N bond in disilazanes can, under certain conditions, undergo addition across multiple bonds. This reactivity is often facilitated by a catalyst.

For instance, the catalyzed addition of the Si-N bond to an alkyne could theoretically proceed to form a silylated enamine or related structures. The regioselectivity of such an addition would be influenced by the steric bulk of the tetraphenyldisilazane and the substitution pattern of the alkyne.

Table 1: Hypothetical Addition Reaction of this compound to Phenylacetylene

| Reactant 1 | Reactant 2 | Catalyst | Potential Product(s) | Reaction Conditions |

| This compound | Phenylacetylene | Transition Metal Complex (e.g., Rh, Pd) | Silylated enamines | Inert atmosphere, elevated temperature |

It is important to note that this represents a plausible but not experimentally confirmed reaction pathway for this specific disilazane.

Surface Chemical Reactions and Monolayer Formation

Disilazanes are well-known precursors for the surface modification of materials, particularly those with hydroxyl groups, such as silica (B1680970) and other metal oxides. The reaction typically involves the cleavage of the Si-N bond and the formation of stable Si-O bonds with the surface.

This compound could potentially be used to create a hydrophobic, sterically bulky monolayer on a substrate. The reaction with surface silanol (B1196071) groups would likely proceed via the following steps:

Protonation of the nitrogen atom by a surface hydroxyl group.

Nucleophilic attack of the resulting surface oxide on the silicon atom.

Elimination of a silylamine and formation of a covalent Si-O-surface bond.

This process would result in a surface functionalized with methyl(diphenyl)silyl groups, imparting significant steric hindrance and hydrophobicity.

Catalytic Applications and Role in Organic Transformations

The nitrogen and silicon atoms in this compound possess lone pairs of electrons, suggesting potential applications as a ligand or a precursor in catalysis.

Transition-Metal Catalyzed Processes Involving Disilazanes

Disilazanes can serve as ligands for transition metals or as reagents in metal-catalyzed transformations. The bulky nature of this compound could be advantageous in controlling the steric environment around a metal center.

Dehydrogenative coupling is a powerful method for forming Si-N, Si-O, and Si-Si bonds. While there is no specific literature detailing the use of this compound in this context, related disilazanes have been employed in the dehydrogenative coupling of amines and silanes to form silylamines. In such a reaction, a transition metal catalyst facilitates the reaction between an N-H bond of an amine and an Si-H bond of a silane (B1218182), with the release of hydrogen gas.

The role of a disilazane in such a system could be as a ligand to the metal catalyst, influencing its activity and selectivity.

In hydrofunctionalization and cross-coupling reactions, a disilazane can act as a source of a silyl group or as a ligand. For example, in a hypothetical palladium-catalyzed cross-coupling reaction, the Si-N bond of this compound could potentially be cleaved and the resulting silyl moiety transferred to an organic halide.

Table 2: Illustrative Example of a Cross-Coupling Reaction

| Substrate | Coupling Partner | Catalyst System | Potential Product |

| Aryl Bromide | This compound | Pd(0) complex with phosphine (B1218219) ligand | Aryl(methyl)diphenylsilane |

In catalytic cycles involving disilazanes, understanding the mechanism of catalyst regeneration is crucial. For instance, in a dehydrogenative coupling reaction, the active catalyst is often a metal-hydride or a metal-silylamide species. The turnover-limiting step can be the reductive elimination of the product or the regeneration of the active catalytic species.

The bulky phenyl groups on this compound would likely play a significant role in the stability of intermediate metal complexes and the kinetics of the catalytic cycle. A proposed general mechanism for a dehydrogenative coupling involving a disilazane as a ligand might involve:

Oxidative addition of a silane to the metal center.

Coordination of an amine.

Sigma-bond metathesis or reductive elimination to form the Si-N bond and regenerate the catalyst.

Further mechanistic studies on catalysts bearing ligands similar to this compound would be necessary to elucidate the precise pathways and the role of the disilazane in catalyst stability and turnover.

Main-Group Catalysis with Disilazanes

While the direct catalytic application of this compound in main-group catalysis is an area of ongoing research, the broader class of disilazanes has been recognized for its utility in facilitating various transformations. The Si-N bond in disilazanes can be cleaved, allowing these compounds to act as sources of silyl or amino groups. researchgate.net

In the context of main-group catalysis, complexes of alkaline earth metals such as magnesium, calcium, and strontium have shown significant activity in processes like hydroboration and dehydrocoupling. d-nb.inforesearchgate.net For instance, magnesium hydride complexes are considered active species in the catalytic hydroboration of pyridines. researchgate.net While specific studies employing this compound as a primary catalyst are not extensively documented, its potential lies in the formation of main-group metal amide complexes. The reaction of the disilazane with a main-group metal precursor could yield a catalytically active metal amide species, which could then participate in various catalytic cycles.

The catalytic activity of such systems is influenced by both the metal center and the ligand framework. The steric bulk of the phenyl groups and the electronic nature of the methyl groups in this compound would play a crucial role in modulating the reactivity of the resulting metal complex.

Role as Ligands or Pre-catalysts in Homogeneous and Heterogeneous Systems

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal centers. This allows the disilazane to function as a ligand in the formation of coordination complexes. These complexes, in turn, can act as catalysts in a variety of chemical reactions. The disilazane can also serve as a pre-catalyst, a substance that is converted into an active catalyst under the reaction conditions.

The use of disilazanes as ligands for transition metal and main-group metal catalysts is a known strategy in catalyst design. researchgate.net For example, magnesium-tetraphenylporphyrin complexes have been synthesized and studied for their catalytic applications. researchgate.net While direct evidence for the use of this compound as a ligand in widely applied catalytic systems is limited in publicly available research, its structural features suggest potential in this area. The bulky phenyl groups can create a specific steric environment around a metal center, influencing the selectivity of a catalytic reaction.

In heterogeneous catalysis, the disilazane could be anchored onto a solid support, creating a solid-phase catalyst. This approach offers advantages in terms of catalyst separation and recycling. The reactivity of the Si-N bond could also be exploited to chemically modify the surface of materials, introducing catalytically active sites.

Polymerization and Oligomerization Pathways

This compound can serve as a monomer or a precursor in the synthesis of polysilazanes and hybrid silicon-nitrogen materials. These polymers are of interest due to their thermal stability, ceramic-precursor properties, and potential applications in coatings and advanced materials. researchgate.net

Formation of Polysilazanes and Hybrid Silicon-Nitrogen Materials

Polysilazanes are polymers with a silicon-nitrogen backbone. One of the primary methods for their synthesis is the ammonolysis or aminolysis of chlorosilanes. While this compound is not a chlorosilane, it can potentially undergo condensation or dehydrocoupling reactions to form higher molecular weight species.

Catalytic dehydrocoupling is a promising route for the formation of Si-O and Si-N bonds. d-nb.inforesearchgate.net This process typically involves the reaction of a Si-H bond with an O-H or N-H bond, with the elimination of dihydrogen gas. While this compound does not possess a Si-H bond, it could potentially react with compounds containing multiple N-H or Si-H groups in the presence of a suitable catalyst to form hybrid copolymers.

The general synthesis of polysilazanes often involves the reaction of dichlorosilanes with ammonia. The resulting oligomers can then be further polymerized. The properties of the final polymer are highly dependent on the nature of the substituents on the silicon atoms. The presence of phenyl groups, as in this compound, is known to enhance the thermal stability of the resulting polysilazane.

Control over Cyclic and Linear Polymer Architectures

The architecture of a polymer, whether it is linear or cyclic, has a significant impact on its physical and chemical properties. nih.gov In the context of silicon-based polymers, both cyclic and linear structures are known. The synthesis of silicones, for example, can lead to a mixture of linear chains and cyclic oligomers. youtube.com

The formation of cyclic versus linear polymers is often governed by a ring-chain equilibrium. rsc.org In ring-opening polymerization (ROP) of cyclic monomers, the propagation of the polymer chain competes with intramolecular "back-biting" reactions that can lead to the formation of cyclic species. rsc.org

While this compound is an acyclic molecule, its polymerization could potentially lead to the formation of cyclic structures through intramolecular condensation or rearrangement reactions. The control over the formation of linear versus cyclic architectures would depend on several factors, including the reaction conditions (temperature, concentration, solvent), the type of catalyst used, and the specific polymerization mechanism at play.

For instance, high dilution conditions often favor the formation of cyclic products due to an increased probability of intramolecular reactions over intermolecular chain growth. Conversely, higher concentrations would favor the formation of linear polymers. The choice of catalyst can also influence the reaction pathway, with some catalysts promoting linear chain extension while others might facilitate cyclization reactions. The precise control over the polymer architecture derived from this compound remains a subject for further investigation.

Advanced Spectroscopic and Structural Characterization of 1,3 Dimethyl 1,1,3,3 Tetraphenyldisilazane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for elucidating the molecular structure of 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane in solution. By analyzing the chemical shifts and coupling patterns in ¹H and ²⁹Si NMR spectra, the precise arrangement of atoms and their electronic environments can be determined.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl (CH₃) and phenyl (C₆H₅) protons, as well as the amine (NH) proton.

The methyl protons attached to the silicon atoms are expected to appear as a sharp singlet in the upfield region of the spectrum. Based on data from analogous compounds like 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, where the methyl protons resonate at approximately 0.57 ppm, a similar chemical shift is anticipated for the disilazane. sigmaaldrich.com This upfield shift is characteristic of protons on a methyl group bonded to a silicon atom.

The phenyl protons will exhibit a more complex multiplet pattern in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns of these protons are influenced by their positions on the phenyl rings and their coupling with neighboring protons. For the analogous 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, the phenyl protons appear as a multiplet in the range of 7.28-7.55 ppm. sigmaaldrich.com

The proton of the N-H group is expected to show a broad singlet, with a chemical shift that can be influenced by solvent and concentration. In silylamines, the N-H proton resonance can often be found in a wide range and may be subject to exchange broadening.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Si-CH ₃ | ~0.6 | Singlet |

| Si-C₆H ₅ | ~7.2 - 7.6 | Multiplet |

| N-H | Variable | Broad Singlet |

²⁹Si NMR spectroscopy provides direct information about the silicon environment within the molecule. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, indicative of the two equivalent silicon atoms.

The chemical shift of this resonance is influenced by the nature of the substituents on the silicon atom. In organosilicon compounds, the ²⁹Si chemical shift can vary over a wide range. For the analogous 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, the ²⁹Si chemical shift is reported to be -0.52 ppm. sigmaaldrich.com The replacement of the oxygen atom with a nitrogen atom to form the disilazane is expected to cause a slight shift in the ²⁹Si resonance. The chemical shifts for silicon atoms in silazanes are generally found in a range from -62 to +18 ppm. chemicalbook.com

Table 2: Expected ²⁹Si NMR Chemical Shift for this compound

| Silicon Environment | Expected Chemical Shift (δ, ppm) |

| (C ₆H ₅)₂(CH ₃)Si -N | ~ -1 to +10 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced multidimensional NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C or ¹H and ²⁹Si nuclei, allowing for the definitive assignment of the carbon and silicon atoms attached to specific protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connectivity between the phenyl rings and the silicon atoms, as well as the methyl groups and the silicon atoms.

Correlation Spectroscopy (COSY): COSY experiments identify protons that are coupled to each other, which is especially helpful in assigning the complex spin systems of the phenyl protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which can help to determine the three-dimensional structure and conformation of the molecule in solution.

The application of these techniques can provide a comprehensive and unambiguous structural assignment for this compound. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups within the molecule.

A key feature is the N-H stretching vibration, which is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The Si-N-Si asymmetric stretching vibration is another important diagnostic peak, typically observed in the range of 900-1000 cm⁻¹.

The presence of the phenyl groups will give rise to several characteristic bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3050-3070 cm⁻¹ region. Aromatic C=C stretching vibrations will appear as a series of bands in the 1400-1600 cm⁻¹ range. The Si-C₆H₅ stretching vibration is usually found around 1430 cm⁻¹.

The methyl groups also have characteristic vibrations. The C-H stretching of the Si-CH₃ groups will be observed below 3000 cm⁻¹, typically around 2960 cm⁻¹. The symmetric deformation of the Si-CH₃ group gives rise to a sharp band near 1260 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3050 - 3070 | Medium to Weak |

| Aliphatic C-H Stretch (Si-CH₃) | ~2960 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Si-C₆H₅ Stretch | ~1430 | Medium |

| Si-CH₃ Symmetric Deformation | ~1260 | Sharp, Medium |

| Si-N-Si Asymmetric Stretch | 900 - 1000 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be rich in information regarding the skeletal vibrations of the molecule.

The symmetric Si-N-Si stretching vibration, which is often weak in the IR spectrum, is expected to be a strong band in the Raman spectrum, typically appearing in the 450-600 cm⁻¹ region. The symmetric breathing mode of the phenyl rings usually gives a very strong and sharp band around 1000 cm⁻¹.

The Si-C stretching vibrations of the Si-phenyl and Si-methyl groups are also readily observed in the Raman spectrum. The aromatic C-H stretching vibrations will appear in the 3050-3070 cm⁻¹ region, similar to the IR spectrum.

Table 4: Prominent Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3070 | Medium |

| Phenyl Ring Breathing | ~1000 | Strong, Sharp |

| Si-N-Si Symmetric Stretch | 450 - 600 | Strong |

| Si-C (Phenyl) Stretch | Variable | Medium |

| Si-C (Methyl) Stretch | Variable | Medium |

X-ray Diffraction Techniques

Single Crystal X-ray Crystallography for Absolute Structure Determination

A search for single-crystal X-ray diffraction data for this compound in established crystallographic databases did not yield any specific results. While studies on other organosilicon compounds and silylamines have been published, data for this particular molecule appears to be absent from the public domain.

Hypothetical Single-Crystal X-ray Crystallography Data Table:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Calculated Density (g/cm³) | Data not available |

| R-factor | Data not available |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and analyzing the purity of a solid sample. The resulting diffraction pattern serves as a fingerprint for a specific crystalline compound. For this compound, PXRD could be used to confirm the crystalline nature of a bulk sample and to identify any potential polymorphic forms or impurities.

No publicly available powder X-ray diffraction patterns for this compound could be located.

Hypothetical Powder X-ray Diffraction Data Table:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Mass Spectrometry and Elemental Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. Elemental analysis provides the percentage composition of elements in a compound, which is crucial for confirming its empirical and molecular formula.

The molecular formula of this compound is C₂₆H₂₇NSi₂, corresponding to a molecular weight of approximately 409.67 g/mol . rsc.org Mass spectrometry would confirm this molecular weight. The fragmentation pattern would likely involve the cleavage of the Si-N, Si-C (methyl), and Si-C (phenyl) bonds, providing valuable structural information.

While the molecular weight is known from supplier data, detailed experimental mass spectra and fragmentation patterns for this compound are not present in the reviewed literature.

Hypothetical Elemental Analysis Data Table:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 76.22 | Data not available |

| Hydrogen (H) | 6.64 | Data not available |

| Nitrogen (N) | 3.42 | Data not available |

| Silicon (Si) | 13.71 | Data not available |

Surface Sensitive Characterization Techniques

Surface sensitive techniques are essential for analyzing the elemental composition and chemical states of the outermost layers of a material. These methods are particularly relevant for understanding the properties of thin films, coatings, and interfaces.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition and the chemical environment of atoms on a material's surface (typically the top 1-10 nm). For this compound, XPS would be used to confirm the presence of Si, N, and C on the surface and to determine their respective chemical states by analyzing the binding energies of their core electrons. For instance, the Si 2p spectrum could distinguish between silicon bonded to nitrogen and silicon bonded to carbon. Similarly, the N 1s spectrum would provide information about the Si-N-Si linkage.

No specific XPS studies on this compound have been found. Research on related materials like silicon nitride films and aminosilane-treated surfaces demonstrates the utility of XPS in characterizing the Si-N chemical environment. rsc.orgnih.gov

Hypothetical XPS Data Table:

| Element | Core Level | Binding Energy (eV) | Atomic Concentration (%) |

| Si | 2p | Data not available | Data not available |

| N | 1s | Data not available | Data not available |

| C | 1s | Data not available | Data not available |

Secondary Ion Mass Spectrometry (SIMS) for Surface Molecular Information

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that provides elemental and molecular information from the very top surface layer of a sample. By bombarding the surface with a primary ion beam, secondary ions are ejected and analyzed by a mass spectrometer. For this compound, SIMS could detect the parent molecule and its characteristic fragments on a surface, offering insights into its adsorption, orientation, and potential degradation on different substrates.

Specific SIMS analysis of this compound is not available in the public domain. The application of SIMS to other organosilicon compounds highlights its power in providing detailed molecular information from surfaces.

Electron Microscopy

Electron microscopy techniques are indispensable for visualizing the micro- and nanoscale features of materials derived from this compound. These methods are particularly valuable for analyzing thin films, coatings, and polymer composites where surface and internal structures dictate material performance.

Scanning Electron Microscopy (SEM) is a primary technique for characterizing the surface topography of materials. When this compound is used as a surface modification agent or as a precursor for polysilazane coatings, SEM is employed to evaluate the quality, uniformity, and texture of the resulting surface.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is utilized to investigate the internal microstructure of materials. For derivatives of this compound, such as polysilazane-derived ceramics or polymer composites, TEM provides unparalleled insight into nanoscale features.

To perform TEM analysis, a sample must be thinned to electron transparency (typically under 100 nm). The electron beam passes through the sample, and the resulting image reveals variations in electron density, allowing for the visualization of different phases, grain boundaries, and embedded nanoparticles. For example, if the disilazane is a component in a system for generating in-situ silica (B1680970) particles within a polymer matrix, TEM can be used to characterize the size, shape, and dispersion of these inorganic domains. researchgate.net This is critical for understanding the mechanical and thermal properties of the resulting composite material.

Focused Ion Beam (FIB) technology is a versatile tool used for both imaging and precise sample machining at the micro- and nanoscale. harvard.edu A primary application of FIB in the characterization of this compound derivatives is the preparation of cross-sections for subsequent analysis by SEM or TEM. This is particularly useful for examining coatings and thin films on a substrate.

Using a focused beam of ions (typically Gallium, Ga+), material can be precisely milled away to expose a subsurface cross-section of the area of interest. nih.gov This allows for the direct measurement of film thickness, investigation of interfacial adhesion, and identification of subsurface defects or voids. It is important to note that the ion beam itself can induce damage or amorphization in the sample, which must be considered during interpretation. nih.govresearchgate.net The technique is invaluable for understanding the layered structure of functional coatings derived from the disilazane precursor on substrates like silicon wafers or metals.

Chromatographic Methods for Compositional and Purity Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of components in a mixture. For this compound and its polymeric derivatives, gas and gel permeation chromatography are the most relevant techniques.

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is the ideal method for assessing the purity of this compound monomer and for quantifying volatile impurities or byproducts from its synthesis.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium) onto a chromatographic column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. Due to the basic nature of the nitrogen atom in the disilazane, specialized columns, such as those designed for amine analysis, may be required to prevent peak tailing and ensure good reproducibility. nih.gov A Flame Ionization Detector (FID) is commonly used for quantification.

When this compound is used as a monomer or co-monomer to synthesize polysilazanes or other organosilicon polymers, Gel Permeation Chromatography (GPC) is the standard method for characterizing the resulting products. GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. wikipedia.orgyoutube.com

The technique is essential for determining the molecular weight distribution of a polymer, which is critical to its physical and mechanical properties. sepscience.com Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. youtube.comresearchgate.net A narrow PDI (close to 1.0) indicates a more uniform polymer chain length.

Applications in Advanced Materials Science and Technology

Precursors for Ceramic Materials

1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane serves as a versatile precursor in the synthesis of silicon-based ceramics. chemimpex.com Its chemical composition and thermal decomposition behavior make it a suitable starting material for producing non-oxide ceramics with tailored properties.

Pyrolytic Conversion to Silicon Nitride (Si₃N₄) and Silicon Carbide (SiC)

The pyrolysis of polysilazanes, polymers with a silicon-nitrogen backbone, is a well-established method for producing silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) ceramics. osti.govresearchgate.net While specific studies on the direct pyrolytic conversion of this compound to pure Si₃N₄ or SiC are not extensively detailed in available literature, the general principles of polysilazane pyrolysis can be applied.

The thermal decomposition of silazanes under an inert atmosphere, such as nitrogen or argon, leads to the cleavage of organic side groups and the formation of a cross-linked, amorphous ceramic network. At temperatures typically exceeding 1000°C, this network densifies and can crystallize into phases like α-Si₃N₄ and β-SiC. osti.govresearchgate.net The final composition of the ceramic is highly dependent on the precursor's elemental makeup and the pyrolysis conditions. The presence of methyl groups in this compound suggests that its pyrolysis would likely yield a silicon carbonitride (SiCN) ceramic due to the incorporation of carbon into the final material.

Research on similar organosilicon precursors has shown that the pyrolysis of a polyhydridochlorosilazane can produce amorphous silicon carbonitride powders which, upon sintering with additives like Y₂O₃ and Al₂O₃, crystallize to form β-Si₃N₄ and β-SiC. researchgate.net

Development of High-Performance Ceramic Composites

The use of this compound as a precursor extends to the fabrication of ceramic matrix composites (CMCs). In this application, the disilazane can be used to infiltrate a fibrous preform (e.g., carbon or silicon carbide fibers). Subsequent pyrolysis converts the precursor into a ceramic matrix that surrounds and binds the fibers, resulting in a composite material with enhanced toughness and high-temperature stability.

While direct research on this specific disilazane in CMCs is limited, the excellent thermal and mechanical properties attributed to it make it a promising candidate for this application. chemimpex.com The resulting SiCN matrix would offer good oxidation and corrosion resistance, crucial for high-performance applications in aerospace and other demanding environments.

Polymeric Materials and Coatings

This compound is also utilized in the formulation of various polymeric materials, where it can act as an additive to enhance properties or as a primary component in resin synthesis. chemimpex.com

High-Performance Coatings and Adhesives Formulations

The unique properties of this compound, such as its ability to improve adhesion and thermal stability, make it a valuable component in high-performance coatings and adhesives. chemimpex.com Its bulky phenyl groups can create sterically hindered surfaces, leading to coatings with improved hydrophobicity and chemical resistance. chemimpex.comsandownsci.com

As an additive, it can be incorporated into various resin systems to enhance their performance. In the context of adhesives, silane (B1218182) coupling agents are known to significantly improve the bond strength between organic resins and inorganic substrates. While specific formulations using this particular disilazane are proprietary, its chemical nature suggests it can function as a coupling agent or a surface modification agent to improve the durability and environmental resistance of adhesive joints.

Synthesis of Advanced Composite Matrix Resins

This compound can be a building block in the synthesis of advanced composite matrix resins. Its incorporation into polymer backbones can enhance the thermal stability and mechanical properties of the resulting composite material. chemimpex.com

For instance, in high-temperature resin systems like bismaleimides (BMI), the addition of silicon-containing compounds can improve thermal-oxidative stability. While direct studies on the use of this compound in BMI resins are not publicly available, the known characteristics of this disilazane align with the requirements for enhancing the performance of such high-temperature composites. nasa.govnasa.gov

Fabrication of Thin Films via Initiated Chemical Vapor Deposition (iCVD)

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique for depositing thin polymer films directly from vapor-phase precursors. svc.org This method is particularly suitable for creating conformal coatings on complex topographies.

While there is no specific literature detailing the use of this compound as a precursor in iCVD, the technique has been successfully applied to other organosilicon compounds, including cyclic siloxanes and silazanes. researchgate.netnih.gov In a typical iCVD process, precursor vapors are introduced into a vacuum chamber where an initiator is thermally decomposed to create free radicals. These radicals then initiate the polymerization of the monomer on a cooled substrate. svc.org

Given its volatility and reactive nature, this compound could potentially be used in iCVD to deposit thin, cross-linked polysilazane films. Such films would be expected to exhibit excellent thermal stability and could serve as protective coatings or dielectric layers in microelectronics and other advanced applications. Research on the iCVD of cyclic polysilazanes has shown the potential to create thermally stable and chemically inert nanoscale thin films that can conduct lithium ions, making them attractive for solid-state battery applications. nih.gov

Electronic and Optoelectronic Technologies

The inherent properties of this compound, such as its thermal stability and potential to be converted into silicon-based dielectrics, position it as a compound of interest for electronic and optoelectronic applications. chemimpex.com

Application as Dielectric Materials and Electrical Insulators

This compound serves as a precursor for silicon-based polymers and ceramic materials that can function as dielectric layers or electrical insulators. chemimpex.comresearchgate.net The presence of bulky phenyl groups in its structure is significant. When organosilicon precursors containing phenyl groups are used to create silicate (B1173343) films, the phenyl radicals reduce the cross-linking density and hydroxyl content within the resulting material. researchgate.net This structural modification can lead to materials with a lower dielectric constant (low-k) and reduced dielectric loss, which are critical properties for interlayer dielectrics in microelectronic devices to minimize signal delay and power consumption. researchgate.net

Table 1: Dielectric Properties of Films from Related Silazane Precursors

| Precursor | Film Type | Deposition Method | Dielectric Constant (k) | Reference |

|---|---|---|---|---|

| Bis(trimethylsilyl)phenylamine | SiCN:H | PECVD | 2.99 - 3.51 | mdpi.com |

This table presents data for related compounds to illustrate the dielectric potential of films derived from silazane precursors.

Development of Thin-Film Electrolytes for Energy Storage Devices

Currently, there is no scientific literature available that documents the use of this compound in the development of thin-film electrolytes for energy storage devices. The research in this area primarily focuses on different classes of materials, such as lithium-conducting ceramics (e.g., Li₇La₃Zr₂O₁₂) and lithium thio-germanates.

Role in Semiconductor Device Processing

In semiconductor manufacturing, organosilicon compounds are critical as precursors for depositing thin films with specific functions. This compound is identified as a precursor for silicon-based materials that are valuable in the electronics industry. chemimpex.com Its utility stems from its potential role in Chemical Vapor Deposition (CVD) or Plasma-Enhanced Chemical Vapor Deposition (PECVD) processes to create silicon nitride (Si₃N₄) or silicon carbonitride (SiCN) layers. mdpi.comgoogle.com

These films serve various purposes in semiconductor device fabrication:

Interlayer Dielectrics: As discussed previously, the compound can be used to form low-k dielectric films that insulate the intricate multilevel metal interconnections within an integrated circuit. researchgate.net

Passivation Layers: SiCN films can act as protective passivation layers or etch-stop layers, shielding the semiconductor device from moisture and chemical attack during subsequent processing steps or throughout the device's operational life.

Hard Mask Layers: The ceramic materials derived from polysilazane precursors can exhibit significant hardness, making them suitable for use as hard masks during photolithography and etching processes. google.com

The choice of a single-source precursor like a disilazane simplifies the deposition process by providing all the necessary elements (Si, N, and sometimes C) in one molecule. mdpi.com The bulky tetraphenyl substitution on this specific disilazane molecule can influence the properties of the resulting film, such as creating a sterically hindered structure that can enhance chemical resistance. gelest.com

Surface Modification and Nanofabrication

The reactivity of the Si-N bond and the presence of the large, nonpolar phenyl groups make this compound an effective agent for modifying the surface properties of various substrates. chemimpex.comresearchgate.net

Hydrophobization and Oleophobization of Substrates

This compound is used for surface modification to impart water repellency (hydrophobicity). chemimpex.com The general mechanism involves the reaction of the silazane with hydroxyl (-OH) groups present on the surface of many substrates like glass, silica (B1680970), or metal oxides. gelest.comresearchgate.net This reaction forms stable silicon-oxygen-substrate (Si-O-Substrate) covalent bonds, effectively anchoring the molecule to the surface. researchgate.net

Once anchored, the four bulky phenyl groups and two methyl groups are oriented away from the surface, creating a new, nonpolar surface layer. This layer of hydrocarbon moieties shields the underlying polar substrate from interacting with water, causing water droplets to bead up with a high contact angle, a characteristic of a hydrophobic surface. gelest.comnih.gov The steric hindrance provided by the bulky phenyl groups can create a dense, stable coating that is highly effective at repelling water. gelest.com

While the compound is effective at creating hydrophobic surfaces, achieving oleophobicity (oil repellency) is more challenging and typically requires fluorinated compounds. gelest.comdtic.mil Surfaces with critical surface tensions below 20 mN/m are generally both hydrophobic and oleophobic; surfaces treated with hydrocarbon silanes typically have critical surface tensions in the 20-30 mN/m range, making them hydrophobic but not necessarily oleophobic. gelest.com

Table 2: General Contact Angles for Modified Surfaces

| Surface Treatment | Property Achieved | Typical Water Contact Angle | Reference |

|---|---|---|---|

| Alkylsilanes | Hydrophobicity | > 90° | gelest.com |

| Phenyl-substituted Silanes | Hydrophobicity | Expected to be > 90° | chemimpex.comgelest.com |

This table provides typical values to contextualize the effect of different surface treatments. Specific data for this compound is not available.

Tailoring Surface Properties for Adhesion and Compatibility

Silane-based compounds are widely employed as adhesion promoters, acting as a molecular bridge between dissimilar materials, such as an inorganic substrate (e.g., glass, metal) and an organic polymer (e.g., an epoxy or coating). researchgate.netadhesivesmag.comdakenchem.com this compound and polymers derived from it exhibit strong adhesion to a wide variety of substrates. chemimpex.comresearchgate.net

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate, offering a powerful method to tailor surface properties. This compound is particularly suited for creating sterically hindered silicon-based surface coatings. rsc.orgpharma-transfer.com The bulky tetraphenyl groups create a significant steric shield around the silazane core, influencing the packing and orientation of the molecules on a surface. This steric hindrance is a key attribute for applications requiring controlled surface interactions.

Reagents in Organic Synthesis and Pharmaceutical Chemistry

In the realm of organic chemistry, the reactivity of the Si-N bond in disilazanes makes them useful reagents, particularly in the context of protecting group chemistry and the synthesis of fine chemicals.

Use in Fine Chemical Synthesis and Protective Group Chemistry

Silyl (B83357) groups are widely recognized as effective protecting groups for a variety of functional groups, most notably alcohols, due to their ease of introduction and removal under specific conditions. nih.govlibretexts.orgharvard.educhemistrytalk.org The general principle involves the reaction of the silylating agent with a labile proton, such as the one in a hydroxyl group, to form a stable silyl ether. This temporarily masks the reactive functional group, allowing chemical transformations to be performed on other parts of the molecule without unintended side reactions.

This compound, with its reactive Si-N bond, can act as a silylating agent. The bulky nature of the diphenylmethylsilyl group it imparts could offer unique selectivity in the protection of sterically hindered alcohols. However, a review of the scientific literature did not yield specific examples or detailed research findings on the use of this compound as a protecting group in the total synthesis of complex natural products or in fine chemical manufacturing. While the potential for such applications exists based on the principles of silyl ether chemistry, dedicated studies demonstrating its efficacy and advantages over other silylating agents are not apparent.

Potential Applications in Medicinal Chemistry and Bioorganics

The incorporation of silicon-containing moieties into drug candidates is an area of growing interest in medicinal chemistry, as it can influence properties such as metabolic stability and lipophilicity. While some organosilicon compounds have been explored for their biological activities, there is currently no available research in the public domain that specifically investigates or reports on the use of this compound in medicinal chemistry or as a component of bioorganic molecules. Its potential in this area remains a subject for future investigation.

Utility in Deuterium (B1214612) Labeling of Complex Molecules

Deuterium-labeled compounds are invaluable tools in various scientific disciplines, including in the study of reaction mechanisms, as internal standards in mass spectrometry, and to alter the metabolic profiles of pharmaceutically active compounds. clearsynth.comprinceton.edu The use of deuterated silanes as reagents for introducing deuterium into organic molecules is a known strategy. us.es These reagents can participate in reactions such as the reduction of carbonyls or the silylation of substrates, thereby transferring a deuterium atom.

While the synthesis and application of various deuterated silanes have been reported, there is no specific information in the reviewed scientific literature on the synthesis of a deuterated version of this compound or its use as a reagent for deuterium labeling of complex molecules. The development of such a reagent could potentially offer a new tool for isotopic labeling, but this remains a hypothetical application at present.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and predicting the chemical behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, yielding information about orbital energies, electron distribution, and reaction energetics.

Ab Initio Molecular Orbital (MO) Calculations for Reaction Pathways

Ab initio molecular orbital (MO) calculations, which are based on first principles without the inclusion of experimental data, are a cornerstone for mapping potential energy surfaces and elucidating reaction pathways. These calculations can predict transition state geometries and activation energies, thereby providing a detailed mechanistic understanding of chemical reactions.

Despite the utility of these methods, a specific investigation into the reaction pathways of 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane using ab initio MO calculations has not been reported in the peer-reviewed scientific literature. Consequently, there are no published data tables detailing the computed energetics for its potential reactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal information about conformational changes, reaction kinetics, and intermolecular interactions over time.

Simulating Reaction Kinetics and Conformational Dynamics

MD simulations can be a powerful tool for exploring the conformational landscape of flexible molecules and for simulating the kinetics of their reactions. These simulations can track the trajectories of individual atoms over time, providing insights into the dynamic processes that govern chemical transformations and structural changes.

There are no published research articles that report the use of molecular dynamics simulations to study the reaction kinetics or conformational dynamics of this compound. As such, no data tables or detailed findings on these aspects are available for this specific compound.

Understanding Intermolecular Interactions and Self-Assembly

The phenyl and methyl groups on the silicon atoms of this compound suggest the potential for interesting intermolecular interactions, which could lead to self-assembly phenomena. MD simulations are ideally suited to explore these non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds, and to predict how molecules might organize into larger, ordered structures.

A review of the current scientific literature indicates that no molecular dynamics studies have been conducted to specifically investigate the intermolecular interactions and self-assembly behavior of this compound. Therefore, there are no research findings or data tables available on this topic.

Computational Optimization of Synthesis Processes

The synthesis of specialized organosilicon compounds such as this compound often involves complex reaction pathways where yield and purity are paramount. Computational optimization, primarily using Density Functional Theory (DFT), serves as a powerful tool to refine these synthetic processes. By modeling the reaction, chemists can predict the most energy-efficient pathways, identify optimal conditions, and minimize byproduct formation without costly and time-consuming trial-and-error experimentation.

For the synthesis of silazanes, which typically involves the ammonolysis or aminolysis of chlorosilanes, computational models can be used to investigate several key parameters. These include the influence of solvents, the effect of temperature and pressure on reaction kinetics, and the role of different catalysts. For instance, in the synthesis of related siloxane polymers, DFT has been employed to optimize reaction conditions for processes like the Piers-Rubinsztajn reaction, which involves the reaction of hydrosilanes with alkoxysilanes. mdpi.com Similar approaches could be applied to the synthesis of this compound to enhance efficiency.

The following table illustrates a hypothetical optimization study for a generic silazane synthesis, showcasing the types of data that would be generated to determine ideal reaction conditions.

| Parameter | Value Range | Computational Method | Predicted Outcome |

| Temperature (K) | 300-400 | DFT (B3LYP/6-31G*) | Optimal yield at 350 K |

| Solvent | Toluene (B28343), THF, Hexane (B92381) | PCM/DFT | THF shows most favorable solvation energy for transition state |

| Catalyst | None, Lewis Acid | DFT/Catalytic Cycle Analysis | Lewis acid catalyst lowers activation energy by 15 kcal/mol |

This table is illustrative and based on general computational chemistry practices, not on specific experimental data for this compound.

Mechanistic Investigations using Computational Methods

Understanding the precise step-by-step mechanism of a chemical reaction is crucial for controlling its outcome. Computational methods allow for the detailed exploration of reaction pathways, including the identification of short-lived transition states and intermediates that are difficult or impossible to observe experimentally.

Elucidation of Catalytic Cycles and Identification of Active Species

Many syntheses in organosilicon chemistry are catalyst-dependent. Computational modeling is instrumental in mapping out the complete catalytic cycle. researchgate.net This involves identifying the true active species, which may be different from the precursor catalyst added to the reaction, and detailing each step of the cycle, including substrate binding, bond activation, product formation, and catalyst regeneration. For example, in the synthesis of silylamines, transition metal complexes are often used. rsc.org Computational studies can reveal the geometry and electronic structure of the catalytically active metal center and how it interacts with the reactants. While specific catalytic cycles for this compound are not documented in detail, studies on similar Si-N bond forming reactions, such as those mediated by potassium bis(trimethylsilyl)amide (KHMDS), provide mechanistic insights that could be computationally explored. rsc.org

Analysis of Transition States and Reaction Intermediates

The heart of mechanistic chemistry lies in understanding the highest energy point along a reaction coordinate—the transition state. The energy of this state (the activation energy) determines the reaction rate. Computational chemistry can precisely calculate the geometry and energy of transition states and reaction intermediates. ic.ac.uk For the formation of the Si-N-Si linkage in this compound, this would involve modeling the approach of an amine to a chlorosilane, the departure of a leaving group, and the subsequent formation of the silicon-nitrogen bond.

A recent DFT study on the thermal degradation of silazanes, for instance, identified two primary mechanisms: Si-N bond interchange and hydrogen abstraction. nih.gov The calculations revealed that the energy barrier for hydrogen abstraction is significantly lower, making it the predominant degradation pathway. nih.gov Furthermore, the study concluded that using phenyl groups as terminal substituents is a thermodynamically favorable strategy for enhancing silazane stability. nih.gov This general finding is directly relevant to the high thermal stability of this compound.

The table below presents calculated energy barriers for key steps in a generic silazane formation, illustrating the type of data generated from transition state analysis.

This table is illustrative and based on general computational chemistry principles.

Structure-Reactivity Relationships